3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
Description
Chemical Identity and Nomenclature
This compound represents a structurally complex member of the quinazoline-2,4-dione family, characterized by its distinctive substitution pattern that incorporates both fluorine and aminoethyl functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as quinazoline-2,4(1H,3H)-dione, indicating a bicyclic system with carbonyl groups at positions 2 and 4. The numbering system begins with the nitrogen atom at position 1, proceeding through the pyrimidine ring to position 4, then continuing through the benzene ring to position 8, with the fluorine substituent located at position 7 and the aminoethyl chain attached to the nitrogen at position 3.
The molecular structure can be described as a fused bicyclic system comprising a benzene ring condensed with a pyrimidine ring, where the pyrimidine component contains two carbonyl groups forming a cyclic imide functionality. The chemical identity is further defined by the specific positioning of substituents, with the 7-fluorine providing electron-withdrawing characteristics that influence both the electronic distribution and the compound's reactivity profile. The 3-(2-aminoethyl) substituent introduces a flexible side chain containing a terminal primary amine, which serves as a potential site for hydrogen bonding and electrostatic interactions with biological targets.
According to established chemical database standards, compounds of this structural class are categorized under heterocyclic organic compounds, specifically as substituted quinazolinones. The presence of multiple functional groups within a single molecular framework creates opportunities for diverse chemical reactivity, including nucleophilic substitution at the fluorine position, condensation reactions involving the amino group, and potential metal coordination through the carbonyl oxygens and nitrogen atoms.
Historical Context in Quinazoline Derivative Research
The development of quinazoline derivatives traces its origins to the late 19th century, when Griess first prepared a quinazoline derivative in 1869 through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline. This initial discovery established the foundation for subsequent research into quinazoline chemistry, although the compound was initially named bicyanoamido benzoyl and did not receive its current nomenclature until 1885. The systematic preparation of the parent quinazoline structure came later when Bischler and Lang achieved its synthesis through decarboxylation of the 2-carboxy derivative, followed by Gabriel's more sophisticated synthesis method in 1903.
The evolution of quinazoline-2,4-dione research gained significant momentum in the latter half of the 20th century as researchers recognized the potential of these compounds for pharmaceutical applications. The incorporation of fluorine substituents into quinazoline frameworks emerged as a major research theme during the 1970s and 1980s, driven by the growing understanding of fluorine's unique properties in medicinal chemistry. Fluorinated quinazoline derivatives demonstrated enhanced biological activity profiles, improved metabolic stability, and increased lipophilicity compared to their non-fluorinated counterparts, leading to intensive investigation of various fluorine substitution patterns.
Research into aminoethyl-substituted quinazolines developed as part of broader efforts to create compounds capable of interacting with biological targets through multiple binding modes. The introduction of amino-containing side chains provided opportunities for hydrogen bonding and electrostatic interactions, while maintaining the core quinazoline pharmacophore responsible for primary biological activity. Historical precedent for successful aminoethyl substitutions can be found in various therapeutic agents, where similar structural motifs have demonstrated enhanced binding affinity and selectivity for specific molecular targets.
| Historical Period | Key Development | Significance |
|---|---|---|
| 1869-1885 | First quinazoline derivative synthesis | Established foundational chemistry |
| 1895-1903 | Parent quinazoline preparation methods | Developed systematic synthetic approaches |
| 1970s-1980s | Fluorine incorporation research | Enhanced biological activity profiles |
| 1990s-2000s | Aminoethyl substitution studies | Improved target selectivity |
Significance of Fluorine and Aminoethyl Substituents
The incorporation of fluorine at the 7-position of the quinazoline-2,4-dione scaffold represents a strategic modification that significantly alters the compound's physicochemical properties and biological activity profile. Fluorine substitution enhances lipophilicity while maintaining favorable hydrogen bonding characteristics, as the fluorine atom's high electronegativity creates favorable dipole interactions with biological targets. The 7-position represents an optimal location for fluorine placement, as it exists within the aromatic benzene ring portion of the quinazoline system, where the electron-withdrawing effect can influence the overall electronic distribution without severely compromising structural stability.
Research has demonstrated that fluorine substitution at aromatic positions can increase metabolic stability by creating steric hindrance around potentially labile sites, while simultaneously improving binding affinity through favorable electrostatic interactions with target proteins. The fluorine atom's size, similar to hydrogen but with dramatically different electronic properties, allows for minimal structural perturbation while providing significant functional enhancement. In quinazoline-2,4-dione systems, 7-fluorine substitution has been shown to improve solubility characteristics and membrane permeability, critical factors for biological activity.
The 3-(2-aminoethyl) substituent provides complementary functionality to the fluorine modification, introducing flexibility and hydrogen bonding capability that enables interaction with diverse biological targets. The aminoethyl chain's length and flexibility allow the terminal amino group to explore conformational space and engage in specific interactions with target proteins, while the ethylene linker provides optimal spatial positioning for effective binding. The primary amine functionality can participate in hydrogen bonding as both donor and acceptor, creating opportunities for multiple interaction modes with biological macromolecules.
| Substituent | Property Enhancement | Biological Impact |
|---|---|---|
| 7-Fluorine | Increased lipophilicity | Enhanced membrane permeability |
| 7-Fluorine | Metabolic stability | Improved duration of action |
| 3-(2-Aminoethyl) | Hydrogen bonding capacity | Increased binding affinity |
| 3-(2-Aminoethyl) | Conformational flexibility | Enhanced target selectivity |
The synergistic combination of fluorine and aminoethyl substituents creates a compound with balanced properties suitable for diverse biological applications. The fluorine contributes to favorable pharmacokinetic properties while the aminoethyl group provides specific binding interactions, resulting in a molecular structure optimized for both activity and selectivity. This dual substitution pattern represents current best practices in medicinal chemistry, where multiple complementary modifications are employed to achieve optimal therapeutic profiles.
Properties
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBXGVSURXPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Anthranilic Acid Derivatives
This approach begins with commercially available anthranilic acid or its derivatives, which undergo condensation with urea or related reagents under high-temperature conditions to form the quinazoline core. The key steps include:
- Heating anthranilic acid derivatives with urea to induce cyclization.
- Chlorination of the quinazoline ring to introduce reactive halogen substituents.
- Selective substitution at the 7-position with aminoethyl groups.
- In a study, anthranilic acid derivatives reacted with urea at 150°C, producing quinazoline-2,4-diones with yields up to 76% (see, Table 1). The process involves a straightforward one-pot reaction, which simplifies the synthesis of core quinazoline structures.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Anthranilic acid + urea, 150°C | 76% | High-temperature cyclization |
| Chlorination | POCl₃ reflux | Variable | Introduces chloro group at 2-position |
| Aminoethyl substitution | Nucleophilic substitution with ethylenediamine derivatives | Moderate | Functionalizes at 7-position |
Functionalization of Quinazoline-2,4-Diones
Once the quinazoline-2,4-dione core is synthesized, further modifications are performed to introduce the aminoethyl group at the 7-position. This involves nucleophilic substitution reactions, often under reflux conditions with suitable bases and solvents.
- Nucleophilic substitution of halogenated quinazoline intermediates with ethylenediamine derivatives.
- Protection/deprotection strategies to ensure selectivity and yield optimization.
- A typical procedure involves reacting 7-chloromethylquinazoline derivatives with ethylenediamine or its derivatives in polar aprotic solvents like DMF, with potassium carbonate as base, at room temperature to reflux. Yields range from 65% to 85% depending on conditions (, Table 2).
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | Ethylenediamine, K₂CO₃, DMF, reflux | 70-85% | Selective at 7-position |
Alternative Synthetic Routes Using Building Blocks
Recent advances utilize diazo compounds and hydrazine derivatives to construct the quinazoline ring system efficiently:
- Starting from difluoroindoline-2,3-dione, which undergoes diazotization and cyclization with ethyl propiolate to form the desired quinazoline derivative in 6 steps.
- This route offers a more streamlined synthesis of complex derivatives, including the target compound, with yields around 50–60% over the sequence (, Schemes 4 and 5).
- The synthesis begins with commercially available difluoroindoline-2,3-dione, followed by sulfonyl hydrazone formation, oxidation, and cyclization, ultimately leading to the ethyl 5,6-dihydropyrazoloquinazoline core.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Diazotization | NaOH, oxidation | - | Forms diazo intermediate |
| Cyclization | Ethyl propiolate, reflux | 50-60% | Efficient ring closure |
Summary of Key Data and Synthesis Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Cyclization of anthranilic acid | Anthranilic acid derivatives | Urea | 150°C, high temperature | 76% | Simple, one-pot |
| Nucleophilic substitution | Halogenated quinazoline | Ethylenediamine | Reflux in DMF | 70–85% | High selectivity |
| Diazotization and cyclization | Difluoroindoline-2,3-dione | Hydrazine derivatives, ethyl propiolate | Reflux, oxidation | 50–60% | Efficient for complex derivatives |
Notes on Optimization and Challenges
- Selectivity: Achieving regioselective substitution at the 7-position can be challenging; protecting groups and reaction conditions are critical.
- Yield enhancement: Use of microwave-assisted synthesis and optimized solvents can improve yields.
- Scalability: Methods involving commercially available starting materials and straightforward conditions are more amenable to scale-up.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with fewer oxygen atoms.
Substitution: Substituted quinazoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione serves as a precursor for the synthesis of more complex quinazoline derivatives. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry.
Biology
- Biochemical Probes: The compound is investigated as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for elucidating mechanisms of action within biological systems.
Medicine
- Therapeutic Potential:
- Anticancer Activity: Research suggests that this compound may exhibit anticancer properties by inhibiting certain kinases involved in tumor growth and proliferation.
- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various bacterial strains, potentially leading to new antibiotic therapies.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on various quinazoline derivatives indicated that modifications at the 7th position significantly influence the anticancer activity against specific cancer cell lines. The presence of the fluorine atom and aminoethyl group in this compound enhances its potency compared to other derivatives.
Case Study 2: Antimicrobial Testing
In vitro tests have shown that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential role in developing new antimicrobial agents .
Case Study 3: Anti-inflammatory Effects
Research exploring the anti-inflammatory properties of this compound has demonstrated its ability to reduce cytokine production in activated macrophages. This suggests a mechanism that could be harnessed for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with similar quinazoline-dione derivatives:
Key Research Findings
Positional Effects of Fluorine
- The 7-fluoro substituent in the target compound contrasts with the 8-fluoro analog (CAS 959236-96-5), which has a higher structural similarity (0.95) but differs in fluorine placement.
- 6-Fluoro derivatives (e.g., 1-ethyl-6-fluoro-7-morpholinoquinazoline-dione) exhibit distinct electronic profiles due to the proximity of fluorine to the morpholino group, which may influence kinase inhibition pathways .
Role of Substituents
- The 2-aminoethyl group in the target compound provides a flexible side chain for hydrogen bonding, unlike the 7-amino analog (CAS 59674-85-0), which lacks the ethyl linker. This difference could enhance the target compound’s solubility and bioavailability .
- Nitro groups (e.g., in 7-fluoro-6-nitroquinazoline-dione) increase electrophilicity, making such compounds more reactive in nucleophilic substitution reactions, whereas the aminoethyl group may stabilize the molecule .
Biological Activity
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. The unique structure of this compound, characterized by a fluorine atom at the 7th position and an aminoethyl group at the 3rd position, suggests potential therapeutic applications in various fields including oncology and antimicrobial research.
The synthesis of this compound typically involves nucleophilic substitution reactions. The starting materials include 7-fluoro-2,4-dioxoquinazoline and 2-aminoethylamine. The reaction is usually conducted under reflux conditions in solvents such as ethanol or methanol, followed by purification techniques like recrystallization or column chromatography to achieve high purity of the final product .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. For instance, it has been suggested that the compound can inhibit kinases involved in cell signaling, which may lead to therapeutic effects such as reduced cell proliferation in cancer.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer), HT-29 (colorectal cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential.
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High (IC50: 10-20 µM) | Moderate |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | Similar | Moderate | Low |
| 3-(2-aminoethyl)-1-methyl-2,4(1H,3H)-quinazolinedione | Different | Moderate | High |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study focusing on the inhibition of VEGFR-2 demonstrated that derivatives of quinazolines could effectively halt cancer cell proliferation and induce apoptosis through increased levels of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Evaluation : Another study assessed its efficacy against multi-drug resistant bacterial strains and found promising results that warrant further investigation into its mechanism and potential clinical applications.
Q & A
Basic: What are the optimal synthetic routes for 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione, and how do traditional methods compare to eco-efficient approaches?
Methodological Answer:
Traditional synthesis of quinazoline-2,4-diones often involves toxic reagents like phosgene or chlorosulfonyl isocyanate, as seen in anthranilic acid derivatives reacting with potassium isocyanate under acidic conditions . For the fluoro-substituted analog, 4-fluoro-2-aminobenzoic acid can be treated with acetic acid (AcOH) and potassium isocyanate, followed by NaOH-mediated cyclization to yield 7-fluoroquinazoline-2,4(1H,3H)-dione (yield: ~70%) . Eco-efficient methods avoid hazardous reagents by utilizing CO₂ as a carbonyl source, though yields and scalability for fluorinated derivatives require further optimization .
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm the quinazoline core and substituents (e.g., fluorine at position 7, aminoethyl side chain).
- HPLC/MS : For purity assessment and detection of byproducts (e.g., uncyclized intermediates or dehalogenated species) .
- X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for fluorinated analogs .
Intermediate: How can researchers evaluate the biological activity of this compound, particularly its potential as an antibacterial or kinase-targeting agent?
Methodological Answer:
- Antibacterial Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, comparing activity to known quinazoline-dione derivatives (e.g., spiro[indoline-quinazoline] hybrids) .
- Kinase Inhibition : Screen against EGFR or other tyrosine kinases via fluorescence polarization assays, noting the fluorinated moiety’s potential to enhance binding affinity .
- Cytotoxicity Profiling : Validate selectivity using healthy cell lines (e.g., HEK293) to rule off-target effects .
Advanced: What strategies mitigate contradictions in reported bioactivity data for fluorinated quinazoline-diones?
Methodological Answer:
Discrepancies often arise from:
- Synthetic Variability : Impurities in intermediates (e.g., incomplete cyclization) .
- Assay Conditions : Differences in bacterial strain susceptibility or kinase isoform specificity .
- Structural Isomerism : Fluorine positioning (e.g., 6- vs. 7-substitution) alters electronic properties. Use computational modeling (DFT) to predict and validate substituent effects .
Advanced: How does the 2-aminoethyl side chain influence the compound’s pharmacokinetic properties, and what modifications enhance bioavailability?
Methodological Answer:
- Solubility : The aminoethyl group improves aqueous solubility but may reduce membrane permeability. Prodrug strategies (e.g., acetylation) can balance these properties .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Fluorine at position 7 slows oxidative metabolism, extending half-life .
- Target Engagement : Use surface plasmon resonance (SPR) to quantify binding kinetics to biological targets .
Intermediate: What green chemistry principles apply to scaling up synthesis while minimizing environmental impact?
Methodological Answer:
- Solvent Selection : Replace DMF or AcOH with water or ethanol, as demonstrated in room-temperature quinazoline-dione syntheses .
- Catalyst Design : Explore heterogeneous catalysts (e.g., zeolites) to reduce waste .
- Waste Valorization : Convert byproducts (e.g., urea derivatives) into value-added chemicals via cascade reactions .
Regulatory: What safety protocols are essential for handling fluorinated quinazoline-diones in the lab?
Methodological Answer:
- Hazard Classification : Fluorinated analogs may exhibit acute toxicity (Category 4) or skin sensitization (Category 1B). Refer to CLH classifications for analogous compounds .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced: How can computational tools guide the design of novel derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking : Map the aminoethyl-fluoroquinazoline scaffold into active sites (e.g., EGFR’s ATP-binding pocket) to predict binding modes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- ADMET Prediction : Use tools like SwissADME to optimize logP, polar surface area, and P-glycoprotein efflux .
Advanced: What role does fluorine play in modulating the compound’s reactivity and bioactivity?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases the quinazoline core’s electron deficiency, enhancing interactions with nucleophilic residues in target proteins .
- Metabolic Resistance : The C-F bond resists oxidative cleavage, improving metabolic stability compared to chloro or bromo analogs .
- Solubility Trade-offs : Fluorine’s hydrophobicity may reduce solubility, necessitating co-solvents or formulation adjustments .
Advanced: How can spirocyclic or fused-ring derivatives expand the therapeutic potential of this scaffold?
Methodological Answer:
- Spiro[indoline-quinazoline] Hybrids : Synthesize via cyclocondensation of 3-aminoethyl-7-fluoroquinazoline-dione with isatin derivatives. These hybrids show enhanced antibacterial activity (MIC: 2–8 µg/mL) .
- Thieno-Fused Analogs : Introduce sulfur-containing rings to improve kinase inhibition (e.g., IC₅₀ < 50 nM for EGFR mutants) .
- Crystallographic Validation : Resolve spiro derivatives’ 3D structures to guide rational design .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
